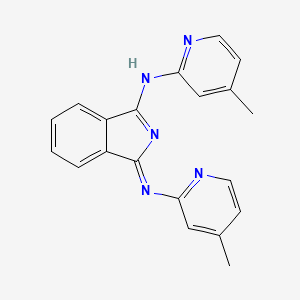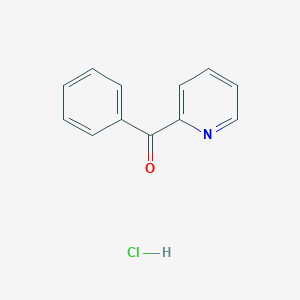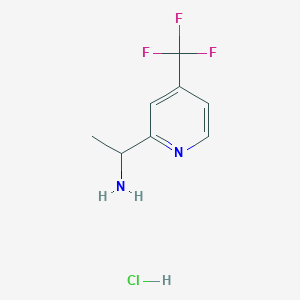
5-Bromo-2-chloro-3-(fluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-3-(fluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H4BrClFN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and fluoromethyl substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-(fluoromethyl)pyridine typically involves halogenation and fluorination reactions. One common method includes the halogen-exchange reaction using anhydrous potassium fluoride . Another approach involves the use of complex fluorinating agents such as AlF3 and CuF2 at high temperatures (450-500°C) to introduce the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-chloro-3-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-3-(fluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It plays a role in the synthesis of potential drug candidates for various therapeutic areas, including oncology and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 5-Bromo-2-chloro-3-(fluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen and fluoromethyl groups can enhance its binding affinity and selectivity towards molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chloropyridine: Similar in structure but lacks the fluoromethyl group, which can affect its reactivity and applications.
5-Bromo-2-chloro-3-nitropyridine: Contains a nitro group instead of a fluoromethyl group, leading to different chemical properties and uses.
Uniqueness: 5-Bromo-2-chloro-3-(fluoromethyl)pyridine is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
Eigenschaften
Molekularformel |
C6H4BrClFN |
|---|---|
Molekulargewicht |
224.46 g/mol |
IUPAC-Name |
5-bromo-2-chloro-3-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2H2 |
InChI-Schlüssel |
OANUFYHJOYSJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1CF)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496876.png)



![N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide](/img/structure/B12496898.png)
methanone](/img/structure/B12496905.png)

![Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496921.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B12496928.png)


![2-({6-[(6-{7,10-dihydroxy-3a,6,6,9b,11a-pentamethyl-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-hydroxy-2-methylheptan-3-yl)oxy]-3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl}methoxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12496943.png)

![4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)
